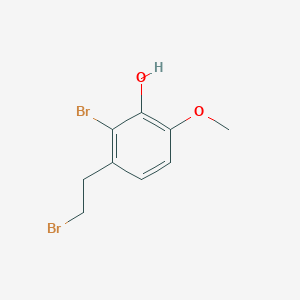
2-Bromo-3-(2-bromoethyl)-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(2-bromoethyl)-6-methoxyphenol, also known as BBE, is an organic compound that belongs to the family of phenols. It is a white crystalline powder that is soluble in organic solvents. BBE has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Mechanism Of Action
The mechanism of action of 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol is not fully understood. However, studies have shown that 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol inhibits the activity of enzymes involved in the metabolic processes of cancer cells, bacteria, and fungi. This leads to a disruption in their metabolic pathways, which ultimately results in cell death.
Biochemical And Physiological Effects
2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has been shown to have various biochemical and physiological effects. In cancer cells, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol induces apoptosis by activating caspase enzymes. 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol also inhibits cell proliferation by blocking the cell cycle at the G2/M phase. In bacteria and fungi, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol inhibits the activity of enzymes involved in the synthesis of essential metabolites such as amino acids and nucleotides. This leads to a disruption in their metabolic processes, which ultimately results in cell death.
Advantages And Limitations For Lab Experiments
2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results as an antitumor agent and as an antibacterial and antifungal agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use. Another limitation is that it has not been extensively studied for its toxicity and pharmacokinetics, which limits its potential use in medicine.
Future Directions
There are several future directions for the study of 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol. One direction is to further elucidate its mechanism of action, which will enable the optimization of its use in various fields. Another direction is to study its toxicity and pharmacokinetics, which will enable its potential use in medicine. Additionally, further studies can be conducted to explore its potential applications in other fields such as materials science and catalysis.
Synthesis Methods
The synthesis of 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol involves the reaction of 2-bromo-6-methoxyphenol with 2-bromoethyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide. The product is then purified by recrystallization to obtain pure 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol.
Scientific Research Applications
2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has been extensively studied for its potential applications in various fields. In medicine, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has shown promising results as an antitumor agent. Studies have shown that 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has also been studied for its potential use as an antibacterial and antifungal agent. In agriculture, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has been studied for its potential use as a herbicide. Studies have shown that 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol inhibits the growth of weeds by interfering with their metabolic processes. In industry, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has been studied for its potential use as a precursor in the synthesis of other organic compounds.
properties
CAS RN |
105728-94-7 |
|---|---|
Product Name |
2-Bromo-3-(2-bromoethyl)-6-methoxyphenol |
Molecular Formula |
C9H10Br2O2 |
Molecular Weight |
309.98 g/mol |
IUPAC Name |
2-bromo-3-(2-bromoethyl)-6-methoxyphenol |
InChI |
InChI=1S/C9H10Br2O2/c1-13-7-3-2-6(4-5-10)8(11)9(7)12/h2-3,12H,4-5H2,1H3 |
InChI Key |
FOXWJZFZWCCRSC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CCBr)Br)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCBr)Br)O |
synonyms |
2-BROMO-3-(2-BROMOETHYL)-6-METHOXYPHENOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



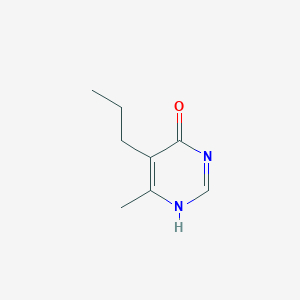
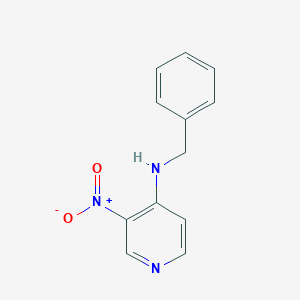
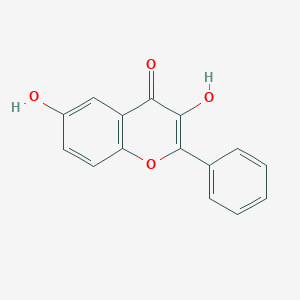
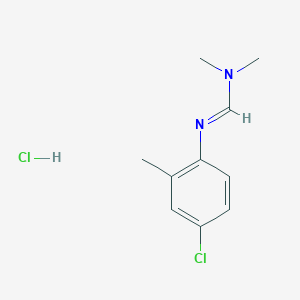
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
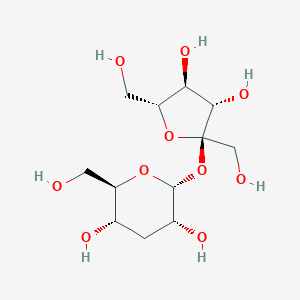
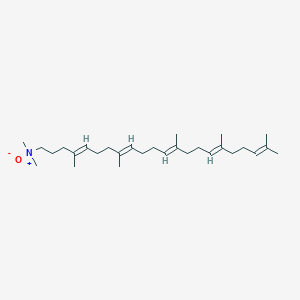
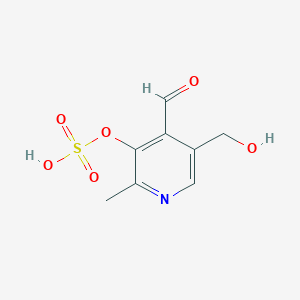

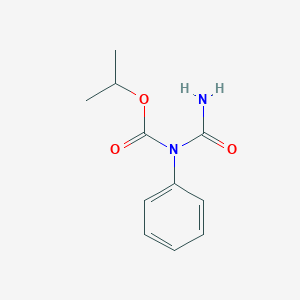
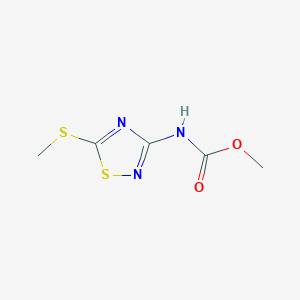
![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)